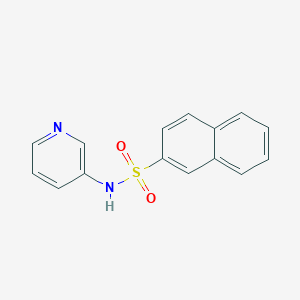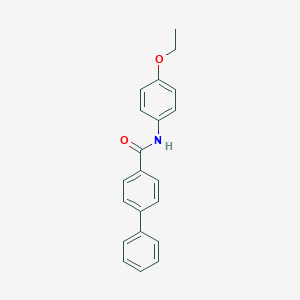![molecular formula C17H14N6O2S3 B291960 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291960.png)
2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields.
作用机制
The exact mechanism of action of 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. However, it is believed to exert its antimicrobial and antitumor activity by inhibiting the growth and proliferation of microorganisms and cancer cells. It is thought to do this by interfering with various metabolic pathways and cellular processes, such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide exhibits various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of various enzymes, such as DNA topoisomerases and ribonucleotide reductases, which are involved in DNA replication and cell division.
实验室实验的优点和局限性
One of the advantages of using 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide in lab experiments is its potent antimicrobial and antitumor activity. This makes it a valuable tool for studying the mechanisms of microbial and cancer cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
未来方向
There are several future directions for the study of 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide. One area of interest is the development of new antimicrobial and anticancer drugs based on the structure of this compound. Another area of interest is the study of the compound's mechanism of action, which could lead to the development of new therapeutic targets for the treatment of microbial infections and cancer. Additionally, further studies are needed to investigate the potential toxicity of this compound and its effects on human health.
合成方法
The synthesis of 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide involves the reaction of 5-(2-thienyl)-1,3,4-thiadiazol-2-amine with 2-chloro-N-(4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl)acetamide in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent, such as dimethylformamide or dimethyl sulfoxide, to yield the desired product.
科学研究应用
2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its antimicrobial activity. Studies have shown that this compound exhibits potent antimicrobial activity against a wide range of bacteria and fungi, making it a promising candidate for the development of new antimicrobial agents.
In addition to its antimicrobial activity, 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has also been investigated for its potential antitumor activity. Studies have shown that this compound exhibits significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This makes it a promising candidate for the development of new anticancer drugs.
属性
分子式 |
C17H14N6O2S3 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC 名称 |
2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H14N6O2S3/c1-2-7-23-14(11-5-3-8-25-11)19-22-17(23)27-10-13(24)18-16-21-20-15(28-16)12-6-4-9-26-12/h2-6,8-9H,1,7,10H2,(H,18,21,24) |
InChI 键 |
FHBXGXUFQLQUCI-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=NN=C(S2)C3=CC=CS3)C4=CC=CO4 |
规范 SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=NN=C(S2)C3=CC=CS3)C4=CC=CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















